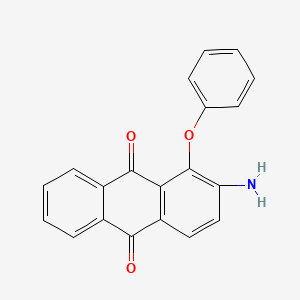

1-Phenoxy-2-aminoanthraquinone

Description

Contextualization within Anthraquinone (B42736) Chemistry Research

Anthraquinone, a tricyclic aromatic ketone with the chemical formula C₁₄H₈O₂, forms the structural core for a diverse class of derivatives. colab.ws These compounds are of significant practical and academic interest due to their unique spectral, redox, and biological properties. colab.ws The chemical properties and applications of anthraquinone derivatives are largely dictated by the nature and position of substituents on the core structure. colab.wsontosight.ai The presence of electron-withdrawing carbonyl groups significantly influences the molecule's reactivity, making the introduction of functional groups a complex but rewarding challenge for synthetic chemists. colab.ws

1-Phenoxy-2-aminoanthraquinone is a synthetic organic compound featuring the foundational anthraquinone skeleton. nih.gov It is specifically functionalized with a phenoxy group (-O-C₆H₅) at the 1-position and an amino group (-NH₂) at the 2-position. nih.gov This particular substitution pattern places it within a subgroup of aminoanthraquinones, which are well-established as crucial intermediates in the synthesis of a wide range of dyes and pigments. google.comnih.gov The addition of a phenoxy group is expected to modulate the electronic and steric characteristics of the molecule, thereby influencing its color, solubility, and potential for further chemical modification. ontosight.ai

Historical Trajectories of Anthraquinone Derivative Studies

The scientific journey of anthraquinones began in 1868 with the structural elucidation of alizarin (B75676) (1,2-dihydroxyanthraquinone), a natural dye extracted from the madder plant root. softbeam.net This discovery was swiftly followed by the development of a commercial synthesis process for alizarin from anthraquinone, marking the dawn of synthetic dye chemistry. softbeam.net Early research was heavily focused on creating a spectrum of mordant dyes for cotton and wool by synthesizing various hydroxyanthraquinones. softbeam.net

Over the decades, research has expanded dramatically. The development of new synthetic methodologies, such as sulfonation, nitration, reduction, and halogenation, opened pathways to a vast library of derivatives. softbeam.netliberty.edu A significant milestone was the production of 1-aminoanthraquinone (B167232) from anthraquinone-1-sulfonic acid, establishing it as a key intermediate for numerous acid, reactive, disperse, and vat dyes. softbeam.net In recent years, driven by ecological concerns over traditional mercury-catalyzed processes, alternative synthetic routes have been established. softbeam.net Concurrently, the focus of anthraquinone research has broadened beyond colorants to include high-performance materials and therapeutic agents, with many derivatives being investigated for their potent anticancer properties. nih.govbenthamdirect.com

Significance of this compound as a Research Target

The research significance of this compound stems from the unique combination of its functional groups on the rigid and planar anthraquinone core. Aminoanthraquinones are a well-studied class of compounds, primarily valued as precursors to important dyes like C.I. Vat Blue 4 and Pigment Blue 22. nih.gov The amino group acts as a powerful auxochrome, deepening the color of the anthraquinone chromophore.

The introduction of a phenoxy group at the adjacent C-1 position introduces several features of interest. The bulky phenoxy substituent can influence the molecule's crystal packing and intermolecular interactions. researchgate.net Electronically, the phenoxy group can participate in the conjugated system, further modifying the spectroscopic properties of the compound. The synthesis of related phenoxy-naphthoquinones has been explored for potential anti-inflammatory applications, suggesting that the phenoxy moiety can be a valuable addition in the design of bioactive molecules. beilstein-journals.org Therefore, this compound is a significant research target as a potential intermediate for novel functional dyes, a building block in materials science, or a scaffold for more complex molecular architectures.

Overview of Major Research Themes in this compound Science

Given the molecular structure of this compound, research efforts would logically center on several key themes.

Synthetic Methodologies: A primary research theme involves the development and optimization of synthetic routes. This typically entails nucleophilic aromatic substitution reactions, where a halogen or other leaving group at the 1-position of a 2-aminoanthraquinone (B85984) precursor is displaced by a phenoxide ion. Investigating catalysts and reaction conditions to achieve high yields and purity is a fundamental aspect of this research. ontosight.ai

Spectroscopic and Structural Characterization: Detailed characterization of the synthesized compound is crucial. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy to confirm the molecular structure. acs.orgnih.gov X-ray crystallography could provide definitive information on its three-dimensional structure and intermolecular interactions. researchgate.net

Application in Dye Chemistry: As an aminoanthraquinone derivative, a major research avenue is its application as a dye or a dye intermediate. google.com Studies would explore its dyeing properties on various fibers, its lightfastness, and its potential for chemical modification to produce a range of colors.

Materials Science: The electrochemical and photophysical properties of anthraquinone derivatives make them candidates for applications in materials science, such as in organic electronics or electrochromic devices. ontosight.aiscribd.com Research could investigate the redox behavior of this compound and its potential to form functional thin films or be incorporated into polymers. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the computed physicochemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₂₀H₁₃NO₃ |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 2-amino-1-phenoxyanthracene-9,10-dione |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 315.089543 g/mol |

| Topological Polar Surface Area | 74.8 Ų |

| Data sourced from PubChem CID 2847914. nih.gov |

Table 2: Examples of Anthraquinone Derivatives and Their Research Applications

This table provides context by showcasing the diverse applications of various anthraquinone derivatives.

| Compound Class | Example(s) | Major Research Application(s) |

| Hydroxyanthraquinones | Alizarin, Quinizarin | Dyes, Pigments, Analytical Reagents |

| Aminoanthraquinones | 1-Aminoanthraquinone, 2-Aminoanthraquinone | Intermediates for Vat Dyes, Disperse Dyes, and Pigments. google.comnih.gov |

| Sulfonated Anthraquinones | Anthraquinone-1-sulfonic acid | Key intermediate in dye synthesis. softbeam.net |

| Biologically Active Anthraquinones | Doxorubicin, Mitoxantrone | Anticancer therapeutic agents. nih.gov |

| Functional Materials | Phenyl-substituted anthraquinones | Electrochromic devices. scribd.com |

| This table is illustrative and not exhaustive. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO3/c21-16-11-10-15-17(20(16)24-12-6-2-1-3-7-12)19(23)14-9-5-4-8-13(14)18(15)22/h1-11H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZPSRMDKRWBBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenoxy 2 Aminoanthraquinone

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-phenoxy-2-aminoanthraquinone, the primary disconnections involve the carbon-oxygen (C-O) ether linkage and the carbon-nitrogen (C-N) amine bond.

Primary Disconnections:

C-O Bond Disconnection: Breaking the bond between the anthraquinone (B42736) ring and the phenoxy group suggests a reaction between a phenoxide nucleophile and an anthraquinone with a suitable leaving group at the C-1 position. This leads to precursors such as 1-halo-2-aminoanthraquinone (where halo = Cl, Br) and phenol (B47542) .

C-N Bond Disconnection: Alternatively, disconnecting the C-N bond points to the reaction of an amine source with an anthraquinone bearing a leaving group at the C-2 position. A more practical approach following this logic is the reduction of a nitro group, which implies a precursor like 1-phenoxy-2-nitroanthraquinone .

These disconnections reveal two primary synthetic routes. The choice between these pathways often depends on the availability and reactivity of the precursors. Key precursors for the synthesis of substituted aminoanthraquinones include compounds like 1-aminoanthraquinone (B167232), which can be halogenated, or 1-nitroanthraquinone (B1630840), which can undergo nucleophilic substitution followed by reduction. google.comresearchgate.netjournalajacr.com

| Target Molecule | Disconnection | Precursor 1 | Precursor 2 |

| This compound | C(aryl)-O(phenoxy) bond | 1-Halo-2-aminoanthraquinone | Phenol |

| This compound | C(aryl)-N(amino) bond | 1-Phenoxy-2-nitroanthraquinone | Reductant |

| This compound | C(aryl)-O and C(aryl)-N | 1,2-Dihaloanthraquinone | Phenol & Ammonia (B1221849) |

Classical Synthetic Approaches to this compound

Traditional methods for constructing the this compound scaffold have heavily relied on well-established reaction mechanisms, primarily nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of anthraquinone chemistry. masterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the quinone's carbonyl groups activates the aromatic ring, making it susceptible to attack by nucleophiles, especially at the alpha (e.g., C-1, C-4) positions.

One of the most direct methods involves the reaction of a 1-halo-2-aminoanthraquinone , typically 1-chloro- or 1-bromo-2-aminoanthraquinone, with phenol in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenol to form the more nucleophilic phenoxide anion, which then displaces the halide on the anthraquinone ring. This reaction is often carried out at elevated temperatures in a high-boiling point solvent. A variation of this is the Ullmann condensation, which uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or amine. researchgate.net While traditionally used for C-N bond formation, copper catalysis can also be applied to form the C-O ether linkage under milder conditions than the uncatalyzed reaction. nih.gov

Another classical SNAr pathway begins with 1-nitroanthraquinone . The strong electron-withdrawing nitro group highly activates the C-1 position for nucleophilic attack. Reacting 1-nitroanthraquinone with phenol and a base can yield 1-phenoxy-2-nitroanthraquinone . The subsequent step involves the selective reduction of the nitro group to an amine, which can be achieved using various reducing agents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄), to furnish the final product. journalajacr.com

| Starting Material | Reagent | Key Intermediate | Product | Reaction Type |

| 1-Halo-2-aminoanthraquinone | Phenol, Base (e.g., K₂CO₃) | - | This compound | SNAr |

| 1-Nitroanthraquinone | Phenol, Base | 1-Phenoxy-2-nitroanthraquinone | This compound | SNAr then Reduction |

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has seen the rise of powerful catalytic systems that can form C-N and C-O bonds with greater efficiency and under milder conditions than classical methods.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. The Buchwald-Hartwig amination is a prominent example, used for forming C-N bonds between aryl halides and amines. wikipedia.orgjk-sci.com In a potential synthesis of this compound, one could envision a route starting from 1-phenoxy-2-haloanthraquinone . This precursor could then be coupled with an ammonia equivalent or a protected amine using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos) to yield the target compound. organic-chemistry.orgorgsyn.org

Conversely, the related Buchwald-Hartwig ether synthesis could be used to form the C-O bond. This would involve coupling 1-halo-2-aminoanthraquinone with phenol using a palladium or copper catalyst. These modern catalytic approaches often offer advantages in terms of lower reaction temperatures, higher yields, and broader substrate scope compared to the classical Ullmann-type reactions. organic-chemistry.org While Suzuki coupling is mentioned for C-C bond formation in related compounds, it is the Buchwald-Hartwig-type reactions that are directly applicable to the C-N and C-O bonds in the target molecule. researchgate.net

| Reaction Name | Bond Formed | Precursor 1 | Precursor 2 | Catalyst System |

| Buchwald-Hartwig Amination | C-N | 1-Phenoxy-2-haloanthraquinone | Ammonia source | Palladium / Phosphine Ligand |

| Buchwald-Hartwig Ether Synthesis | C-O | 1-Halo-2-aminoanthraquinone | Phenol | Palladium or Copper / Ligand |

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, offering a metal-free alternative to traditional methods. nih.gov For the synthesis of this compound, organocatalysts could potentially facilitate the key nucleophilic aromatic substitution step. For instance, certain phase-transfer catalysts or hydrogen-bond-donating catalysts like chiral phosphoric acids or thioureas could activate the electrophilic anthraquinone precursor or enhance the nucleophilicity of the phenoxide or amine. beilstein-journals.org

While specific applications of organocatalysis for the synthesis of this exact molecule are not widely documented, related transformations on quinone systems suggest its feasibility. beilstein-journals.org For example, organocatalysts have been used to promote the addition of nucleophiles to naphthoquinones and other activated systems. beilstein-journals.org This approach represents a frontier in the synthesis of anthraquinone derivatives, promising greener and potentially more selective reaction conditions. d-nb.info

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is a key focus of modern chemical manufacturing, aiming to reduce environmental impact and improve process safety and efficiency.

The principles of green chemistry encourage the use of environmentally benign solvents, such as water, or the elimination of solvents altogether.

Aqueous Medium Synthesis: The synthesis of key precursors to this compound has been successfully demonstrated in aqueous media. For instance, a highly chemo- and regioselective method for the reduction of 1-nitroanthraquinone to 1-aminoanthraquinone (a potential starting material) uses sodium hydrosulfide (B80085) (NaHS) in water under mild conditions. journalajacr.com This protocol is noted for being clean, operationally simple, and having an easy work-up, making it suitable for industrial-scale production. journalajacr.com While the subsequent phenoxylation step traditionally uses high-boiling organic solvents, research into adapting such reactions to aqueous or biphasic systems is an ongoing goal in green chemistry.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. While a direct solvent-free synthesis for this compound is not prominently documented, related reactions have been performed under these conditions. For example, a series of Schiff bases have been synthesized through a facile condensation of 1-aminoanthraquinone with various carbonyl compounds under solvent-free conditions at room temperature, using a solid acid catalyst. researchgate.net This demonstrates the feasibility of performing reactions on the aminoanthraquinone scaffold without a solvent, a principle that could potentially be applied to the C-O bond-forming step with phenol under specific catalytic conditions.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product.

The synthesis of this compound via a nucleophilic aromatic substitution of a precursor like 1-chloro-2-aminoanthraquinone with phenol is an example of a reaction with potentially high atom economy. In this displacement reaction, the primary atoms of the phenol and the anthraquinone core are incorporated into the product, with the generation of a simple inorganic salt (e.g., HCl or its salt) as the main byproduct.

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters include the choice of solvent, catalyst, temperature, and reaction technology.

Solvent and Catalyst Systems: The formation of the phenoxy-anthraquinone linkage is typically achieved via a copper-catalyzed Ullmann condensation. wikipedia.org Traditional Ullmann reactions often require high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) and temperatures that can exceed 200 °C. wikipedia.org The catalyst can be copper metal powder or various copper salts (e.g., CuI, CuCl, CuSO₄). wikipedia.orgsoftbeam.net The choice of catalyst can influence selectivity and reduce the formation of by-products like reduced or hydroxylated anthraquinones. softbeam.net

Reaction Technology: Modern synthetic technologies can offer significant advantages.

Continuous-Flow Synthesis: As demonstrated in the synthesis of the 1-aminoanthraquinone precursor, continuous-flow reactors allow for safe operation at high temperatures and pressures, leading to rapid, high-yield reactions. mdpi.com This technology could be applied to the Ullmann condensation step to precisely control reaction time and temperature, potentially improving yield and consistency.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized in the synthesis of other substituted anthraquinones to reduce reaction times and improve yields. This technique can accelerate copper-catalyzed coupling reactions, offering a more energy-efficient alternative to conventional heating.

Below are data tables illustrating the optimization of related anthraquinone syntheses, which provide a model for the potential optimization of this compound production.

Table 1: Optimization of 1-Aminoanthraquinone Synthesis via Continuous-Flow Ammonolysis Data adapted from a study on the continuous-flow synthesis of 1-aminoanthraquinone from 1-nitroanthraquinone, illustrating how parameters can be tuned to maximize yield. mdpi.com

| Run | Temperature (°C) | Residence Time (min) | Molar Ratio (Ammonia:Substrate) | Yield (%) |

| 1 | 200 | 3 | 4 | 75.3 |

| 2 | 220 | 3 | 4 | 82.1 |

| 3 | 213 | 4.3 | 4.5 | 88.0 |

| 4 | 200 | 5 | 5 | 79.8 |

| 5 | 220 | 5 | 3 | 85.2 |

Table 2: General Conditions for Ullmann-type Ether Synthesis This table summarizes typical conditions for the copper-promoted synthesis of aryl ethers, analogous to the formation of the phenoxy bond in the target molecule. wikipedia.org

| Parameter | Typical Conditions | Notes |

| Substrate | Activated Aryl Halide | Electron-withdrawing groups on the anthraquinone ring activate it for nucleophilic attack. |

| Nucleophile | Phenol / Phenoxide | The corresponding alcohol or its pre-formed salt. |

| Catalyst | Copper Metal, Cu(I) salts (e.g., CuI), Cu(II) salts | Catalyst choice affects reactivity and by-product formation. softbeam.net |

| Solvent | NMP, DMF, Nitrobenzene | High-boiling, polar aprotic solvents are commonly used. |

| Temperature | 150 - 220 °C | High temperatures are generally required to drive the reaction. |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent molecule, this compound, is achiral. However, the synthesis of chiral derivatives is a significant objective in medicinal chemistry and materials science. Chirality could be introduced into this scaffold in two primary ways: by using a chiral, non-racemic phenoxy substituent, or by creating a molecule with axial chirality (atropisomerism).

Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the context of this compound, if sufficient steric hindrance is present (e.g., from bulky substituents on the phenoxy ring or at the C8 position of the anthraquinone core), rotation around the C1-O (aryl-ether) bond could be restricted, leading to stable, separable enantiomers.

While the stereoselective synthesis of chiral derivatives of this compound itself is not described in the reviewed literature, methodologies for the atroposelective synthesis of related biaryl compounds have been developed and provide a conceptual framework.

Strategies for Atroposelective Synthesis:

Chiral Auxiliary Approach: This involves temporarily attaching a chiral group to one of the reactants to direct the stereochemical outcome of the key bond-forming reaction.

Catalytic Atroposelective Coupling: This advanced approach uses a chiral catalyst to control the stereochemistry during the formation of the chiral axis. Research on other classes of molecules has shown success using chiral phosphoric acids or transition metal complexes with chiral ligands. mdpi.commdpi.com

The "Lactone Concept": In the total synthesis of knipholone, a related phenylanthraquinone natural product, a lactone bridge was used to control the stereochemistry during the creation of the biaryl axis. nih.gov This strategy effectively locks the conformation before the key coupling reaction, leading to a highly stereoselective outcome.

The development of a stereoselective synthesis for chiral this compound derivatives remains a specialized research goal. Future work in this area would likely draw upon these established principles of asymmetric catalysis and atroposelective synthesis to control the three-dimensional structure of these complex molecules. mdpi.commdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Phenoxy 2 Aminoanthraquinone

Reactivity at the Amino Functionality of 1-Phenoxy-2-aminoanthraquinone

The primary amino group at the C-2 position is a key center of reactivity in this compound. Its nucleophilic character allows it to readily participate in a wide array of reactions, including acylations, alkylations, and various condensation and cyclization processes to form new heterocyclic systems.

The nucleophilicity of the amino group makes it susceptible to reactions with electrophilic reagents, leading to the formation of N-acylated and N-alkylated derivatives. These reactions are fundamental for modifying the molecule's properties and for synthesizing more complex structures.

Alkylation of the amino group has been demonstrated through reactions with epoxides. For instance, aminoanthraquinones react with 1-chloro-2,3-epoxypropane to yield 1(2)-(3-chloro-2-hydroxypropylamino)anthraquinones. researchgate.net This transformation highlights a typical alkylation pathway where the nitrogen atom acts as the nucleophile, opening the epoxide ring. researchgate.net

Acylation of the amino group is another common transformation, often utilizing acyl chlorides or isocyanates to form amides and ureas, respectively. researchgate.netscribd.com The resulting acylated products exhibit their own unique reactivity. For example, the acetylated derivative, 1-phenoxy-2-acetylaminoanthraquinone, undergoes a photochemical migration of the phenyl group, which is followed by a thermal migration of the acetyl group, demonstrating a complex interplay between the functional groups. nsc.ru

Table 1: Examples of Acylation and Alkylation Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Type | Reference |

| Alkylation | 1-Chloro-2,3-epoxypropane | N-(3-chloro-2-hydroxypropyl) derivative | researchgate.net |

| Acylation | Acetyl Chloride | N-acetylated derivative (amide) | nsc.ru |

| Acylation | Cyclohexyl Isocyanate | N-cyclohexylurea derivative | researchgate.net |

The amino group serves as a crucial building block for the synthesis of fused heterocyclic systems through condensation and cyclization reactions. These reactions significantly expand the structural diversity of compounds derivable from this compound.

One prominent pathway involves the diazotization of the amino group, which can then undergo intramolecular cyclization. Studies on related 1-aminoanthraquinone (B167232) derivatives show that diazotization, followed by reaction with acetylenic substituents, leads to the formation of fused indazole rings, specifically naphtho[2,3-g]indazole-6,11-diones. sci-hub.se

Furthermore, the amino group can participate in pericyclic reactions. Under specific catalytic conditions, aminoanthraquinones can undergo intramolecular aza-Diels-Alder (IADA) reactions or competing ene-type cyclizations. pku.edu.cn The choice of reaction pathway can often be controlled by adjusting reaction parameters such as the solvent, temperature, and the nature of the acid catalyst, allowing for selective synthesis of different heterocyclic scaffolds. pku.edu.cn The formation of triazine-based systems has also been noted as a potential cyclization route for aminoanthraquinone derivatives. nih.gov

Table 2: Condensation and Cyclization Reactions Involving the Amino Group

| Reaction Type | Key Intermediate/Process | Resulting Heterocycle | Reference |

| Intramolecular Cyclization | Diazotization | Indazole | sci-hub.se |

| Pericyclic Reaction | Intramolecular Aza-Diels-Alder (IADA) | Fused Naphthyridines | pku.edu.cn |

| Pericyclic Reaction | Ene-type Cyclization | Fused Azepines | pku.edu.cn |

| Cyclization | Reaction with Triazine Precursors | Fused Triazines | nih.gov |

Transformations Involving the Phenoxy Moiety of this compound

The phenoxy group, an ether linkage at the C-2 position, is generally more stable than the amino group but can undergo specific transformations under certain conditions.

The carbon-oxygen ether bond of the phenoxy group can be cleaved through nucleophilic substitution reactions. In studies on related anthraquinone (B42736) systems, such as 2-phenoxy-1,4-dihydroxyanthraquinone, the phenoxy substituent can be displaced by primary or secondary amines. sdc.org.uk This reaction proceeds more rapidly than the displacement of a 2-bromo substituent, indicating the phenoxy group's viability as a leaving group in nucleophilic aromatic substitution. sdc.org.uk This method provides a route to 2-aminated derivatives from a phenoxy precursor. sdc.org.uk

While electrophilic aromatic substitution is a common reaction for phenyl rings, specific studies detailing substitutions on the pendant phenoxy ring of this compound are not widely documented. However, a related transformation involves the photochemical migration of the entire phenyl group in 1-phenoxy-2-acetylaminoanthraquinone, which points to the potential for reactivity involving this moiety under specific energetic conditions. nsc.ru

Reactivity of the Anthraquinone Core in this compound

The anthraquinone nucleus is a conjugated quinone system that can undergo reactions at its carbonyl groups and on its aromatic rings.

The aromatic rings of the anthraquinone core can undergo electrophilic substitution. For example, the bromination of 1-aminoanthraquinone derivatives typically occurs on the activated ring containing the amino group. colab.ws Depending on the reaction conditions and existing substituents, bromination can lead to various bromo derivatives. researchgate.netcolab.ws

The quinone functionality itself is subject to reduction, converting the carbonyl groups into hydroxyl groups to form a hydroquinone (B1673460) structure. This redox behavior is a characteristic feature of quinones. The core can also participate in cycloaddition reactions. In some instances, the anthraquinone system has been shown to be involved in intramolecular Diels-Alder reactions, leading to complex polycyclic products. pku.edu.cn

Furthermore, the anthraquinone skeleton can undergo photochemical rearrangements. Irradiation of certain 1-phenoxy-anthraquinone derivatives can lead to the formation of a 1,10-anthraquinone structure through migration of the phenoxy group. nsc.ru

Table 3: Reactivity of the Anthraquinone Core

| Reaction Type | Reagent/Condition | Site of Reaction | Product/Transformation | Reference |

| Electrophilic Substitution | Bromine (Br₂) | Aromatic Ring | Bromoanthraquinone derivative | colab.ws |

| Reduction | Reducing Agents | Carbonyl Groups | Hydroquinone derivative | |

| Photochemical Rearrangement | UV Irradiation | Quinone System | 1,10-Anthraquinone structure | nsc.ru |

| Cycloaddition | Heat/Catalyst | Diene/Dienophile system within the core | Polycyclic adducts | pku.edu.cn |

Redox Chemistry and Electron Transfer Processes

The anthraquinone framework is renowned for its redox activity, a characteristic that is central to the chemical behavior of this compound. colab.ws The presence of carbonyl groups makes the anthraquinone moiety susceptible to reduction, often proceeding through a series of electron and proton transfer steps to form hydroquinone-type species. researchgate.net The specific redox potential and the stability of the resulting radical intermediates are finely tuned by the substituents on the anthraquinone ring.

The amino group at the 2-position and the phenoxy group at the 1-position both act as electron-donating groups, which influences the intramolecular charge distribution and the energy levels of the molecular orbitals involved in electron transfer. mdpi.com Studies on analogous aminoanthraquinones have shown that photoexcitation can lead to intramolecular charge transfer (ICT) from the amino group to the anthraquinone core. mdpi.com This process generates a charge-separated excited state, which is a key step in many photochemical reactions. mdpi.com The polarity of the solvent can significantly affect the stability of this ICT state and the subsequent reaction pathways. mdpi.com

Electron transfer reactions are also fundamental to the electrochemical behavior of anthraquinone derivatives. researchgate.net The reversible reduction of the quinone to the semiquinone radical anion and then to the dianion is a characteristic feature. The specific redox potentials for these processes in this compound would be influenced by the electronic contributions of the amino and phenoxy substituents.

Furthermore, electron transfer is a key mechanism in certain synthetic methodologies for preparing functionalized anthraquinones. For instance, reactions of anthraquinone derivatives with nitronate anions can proceed under electron transfer conditions to yield highly functionalized products. mdpi.com

Functionalization of the Anthraquinone Skeleton

The anthraquinone skeleton of this compound serves as a versatile platform for further chemical modification. colab.ws The existing amino and phenoxy groups, as well as the aromatic rings of the anthraquinone core, offer multiple sites for functionalization.

One common approach to functionalizing the anthraquinone skeleton is through nucleophilic substitution reactions. colab.wsmdpi.com The introduction of substituents can be achieved by reacting haloanthraquinones with various nucleophiles. For example, the synthesis of aminoanthraquinone derivatives can be accomplished through the amination of hydroxyanthraquinones or their derivatives. mdpi.com The presence of the phenoxy group can influence the regioselectivity of these substitution reactions.

Cross-coupling reactions catalyzed by transition metals, such as the Suzuki-Miyaura reaction, have become a powerful tool for forming new carbon-carbon bonds on the anthraquinone framework. colab.ws This allows for the introduction of a wide range of aryl and alkyl groups. Similarly, other transition metal-catalyzed reactions can be employed to introduce different functional groups.

The amino group itself can be a site for further functionalization. It can be acylated, alkylated, or used as a directing group for subsequent electrophilic substitution reactions on the anthraquinone ring. The reactivity of the amino group can be modulated by the electronic environment created by the rest of the molecule.

Mechanistic Elucidation of Key Reactions of this compound

Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. nih.gov Mechanistic studies often involve a combination of kinetic analysis, isotopic labeling, and the identification of reaction intermediates.

Kinetic Isotope Effect Studies

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of a reaction and determining whether a particular bond is broken in the rate-determining step. wikipedia.orgosti.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is undergoing a significant change in the transition state. gmu.edu

While specific KIE studies on this compound are not widely reported in the provided search results, the principles can be applied to its potential reactions. For instance, in reactions involving the cleavage of a C-H bond on the phenoxy group or the N-H bond of the amino group, a primary kinetic isotope effect would be expected if this bond breaking occurs in the rate-limiting step. wikipedia.org Secondary KIEs can provide information about changes in hybridization at a particular atom during the reaction. wikipedia.org For example, a change from sp2 to sp3 hybridization or vice versa at a carbon atom in the anthraquinone ring during a reaction would be expected to show a secondary KIE.

The magnitude of the KIE can also provide insights into the nature of the transition state. gmu.edu For example, in proton transfer reactions, the magnitude of the primary KIE can indicate the degree of proton transfer in the transition state. Tunneling effects, particularly for hydrogen transfer reactions, can also be identified through temperature-dependent KIE studies. uchicago.edu

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are crucial for piecing together a reaction mechanism. researchgate.net In the context of this compound, various spectroscopic and analytical techniques can be employed to detect and characterize transient species.

In redox reactions, electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical intermediates, such as the semiquinone radical anion that would be formed upon one-electron reduction of the anthraquinone core.

For photochemical reactions, transient absorption spectroscopy can be used to observe short-lived excited states and intermediates. nsc.ru For example, the intramolecular charge transfer state of this compound could potentially be observed using this technique.

Derivatization and Structural Diversification of 1 Phenoxy 2 Aminoanthraquinone

Synthesis of Novel 1-Phenoxy-2-aminoanthraquinone Analogs

The synthesis of novel analogs based on the this compound core involves a variety of organic reactions aimed at introducing new functional groups or modifying existing ones. These reactions can be broadly categorized into modifications of the amino group, alterations of the phenoxy ring, and substitutions on the anthraquinone (B42736) backbone. The general synthetic approach often begins with simpler, more readily available anthraquinone precursors. ontosight.ai

Key synthetic strategies include nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed coupling reactions. ontosight.ai For instance, the phenoxy group is typically introduced via a nucleophilic substitution reaction where a halogenated anthraquinone is treated with a phenoxide. A common precursor for such syntheses is 1-amino-2-haloanthraquinone. The synthesis of related compounds, such as 2-(4-diphenylaminophenoxy)anthracene-9,10-dione, has been achieved through the reaction of 2-chloroanthracene-9,10-dione with the corresponding phenoxide in the presence of potassium carbonate in DMSO. rsc.org Similarly, the amino group can be introduced by the ammonolysis of a sulfonic acid group or by the reduction of a nitro group. softbeam.net

Further derivatization can occur at the amino group, for example, through acylation or alkylation. The phenoxy group can also be modified, particularly if it contains substituents on the phenyl ring. Additionally, the anthraquinone nucleus itself can undergo further substitution, such as halogenation or sulfonation, although the positions of these substitutions are heavily influenced by the existing 1-phenoxy and 2-amino groups. colab.ws

A variety of novel analogs can be generated by reacting 1-amino-2-phenoxy-4-hydroxyanthraquinone with different alcohols to produce 1-amino-2-alkoxy-4-hydroxyanthraquinones. softbeam.net This demonstrates that the phenoxy group can act as a leaving group to introduce further diversity.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Butylamine, PhI(OAc)2 (catalyst) | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | mdpi.comnih.gov |

| 1-Aminoanthraquinone (B167232) | Bromine in DMF | 1-Amino-4-bromo-2-substituted-anthraquinones | researchgate.net |

| 2-Chloroanthracene-9,10-dione | 4-Hydroxydiphenylamine, K2CO3, DMSO, 120°C | 2-(4-Diphenylaminophenoxy)anthracene-9,10-dione | rsc.org |

| 1-Amino-2-phenoxy-4-hydroxyanthraquinone | Various alcohols | 1-Amino-2-alkoxy-4-hydroxyanthraquinones | softbeam.net |

The electronic and steric properties of the phenoxy and amino substituents at the 1- and 2-positions, respectively, play a crucial role in directing the course of further chemical transformations. ontosight.ai The amino group is a strong electron-donating group, activating the anthraquinone nucleus towards electrophilic substitution. The phenoxy group is also electron-donating, though typically less so than the amino group.

The combined effect of these two groups generally directs incoming electrophiles to the 4-position. For example, the bromination of 1-aminoanthraquinone derivatives often results in substitution at the 4-position. researchgate.net A comprehensive review on the functionalization of anthraquinones highlights that in the presence of electron-donating groups, electrophilic substitution, such as bromination, occurs exclusively at the activated ring. colab.ws

Conversely, for nucleophilic substitution reactions, these electron-donating groups deactivate the ring. However, they can influence the reactivity of other positions. The deactivating effect of the carbonyl groups in the anthraquinone structure makes nucleophilic aromatic substitution challenging without the presence of good leaving groups, such as halogens, or the use of catalysts. colab.ws The precise location and nature of substituents can significantly alter reaction yields and the formation of side products. colab.ws

Immobilizing this compound and its derivatives onto polymer supports offers several advantages, including ease of separation from reaction mixtures and the potential for creating recyclable catalysts or functional materials. google.com

One approach to creating such materials involves reacting a functionalized anthraquinone with a pre-formed polymer. For example, 2-aminoanthraquinone (B85984) can be reacted with chloromethylated polystyrene to form a polymer-bound derivative. google.com A more targeted approach for the this compound scaffold could involve preparing a derivative with a reactive handle suitable for grafting onto a polymer backbone.

The synthesis of polymeric anthraquinone colorants has been reported, where poly(oxyalkylene) chains are attached to the anthraquinone core. google.comnih.gov A relevant synthetic route involves the reaction of a 1-amino-4-arylamino-2-haloanthraquinone with a polymeric alkali metal phenoxide. google.com This methodology could be adapted to link a this compound derivative to a polymeric support through an ether linkage.

Furthermore, phenoxyanthraquinone derivatives themselves can be monomers for polymerization. For instance, 2-(4-diphenylaminophenoxy)anthracene-9,10-dione has been used as a monomer in an oxidative coupling reaction with FeCl₃ to synthesize the polymer PTPA-OAQ. rsc.org This demonstrates a direct pathway to a polymer with the phenoxyanthraquinone moiety integrated into its backbone.

Structure-Directed Synthesis for Specific Functional Attributes

The targeted synthesis of this compound derivatives is often driven by the desire to obtain compounds with specific functions, such as enhanced color properties for dyes, or specific biological activities for pharmaceuticals. ontosight.aigoogle.com The structural modifications are rationally designed to influence the molecule's interaction with light or biological targets.

Anthraquinone derivatives are well-known for their applications as dyes and pigments. softbeam.netrsc.org The color of these dyes is highly dependent on the nature and position of the substituents. The introduction of electron-donating groups like amino and phenoxy groups causes a bathochromic shift (a shift to longer wavelengths), which is crucial for developing dyes in the red, blue, and green color ranges. softbeam.net

In the realm of medicinal chemistry, anthraquinones are recognized as a "privileged scaffold" for developing therapeutic agents, particularly with anticancer properties. google.com For example, derivatives of 2-phenoxy-1,4-naphthoquinone have been synthesized and shown to possess activity against cancer cell lines. google.com Structure-activity relationship (SAR) studies of synthesized anthraquinone derivatives have shown that the presence of phenyl substituents can be more effective than other groups in certain biological assays. google.com The synthesis of this compound analogs can be directed towards enhancing their efficacy as potential anticancer agents by modifying the substitution pattern to optimize interactions with biological targets like enzymes or DNA. ontosight.aigoogle.com

Another functional application is the use of 1-aminoanthraquinone as a directing group in palladium-catalyzed C-H acetoxylation reactions, which highlights its utility in synthetic chemistry. google.com

| Target Function | Structural Modification Principle | Example Compound Class | Reference |

|---|---|---|---|

| Dyes and Pigments | Introduction of electron-donating groups (e.g., -NH₂, -OPh) to induce bathochromic shifts. | 1,4-Diamino-2-phenoxyanthraquinones | google.com |

| Anticancer Agents | Modification of substituents to enhance cytotoxicity and interaction with biological targets. | 2-Phenoxy-1,4-naphthoquinone derivatives | google.com |

| Nucleic Acid Quenchers | Attachment of the anthraquinone core to a linker for covalent bonding to nucleic acid polymers. | Anthraquinone-phosphoramidites | niscpr.res.in |

| Directing Groups in Synthesis | Utilizing the coordinating ability of the amino and carbonyl groups to direct metal-catalyzed reactions. | 1-Aminoanthraquinone | google.com |

Combinatorial Chemistry Approaches in this compound Derivative Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of structurally diverse compounds, known as chemical libraries. beilstein-journals.org This approach is particularly valuable in drug discovery for identifying new lead compounds. beilstein-journals.org The this compound scaffold is well-suited for combinatorial synthesis due to its multiple points of diversification.

The general process of combinatorial chemistry involves the systematic and repetitive combination of a set of chemical "building blocks" to generate a library of compounds. justia.com For the this compound core, libraries could be constructed by reacting a common anthraquinone precursor with a diverse set of phenols and amines.

While specific reports on combinatorial libraries of this compound are not prevalent, the principles have been applied to the broader anthraquinone class. Methods for the combinatorial synthesis of aminoanthraquinone derivatives have been developed. nih.gov For example, porphyrin libraries, which are also core-structured molecules, have been successfully synthesized and screened, demonstrating the feasibility of this approach for complex scaffolds. These libraries are often created using solid-phase synthesis, where the core molecule is attached to a resin bead, allowing for easy addition of reagents and purification of products. beilstein-journals.org

A hypothetical combinatorial library of this compound derivatives could be generated by starting with a 1-halo-2-aminoanthraquinone bound to a solid support. This could then be reacted with a library of different phenols to introduce diversity at the 1-position. Subsequent reactions could then modify the amino group at the 2-position, leading to a large and diverse library of compounds for high-throughput screening against biological targets.

Advanced Spectroscopic and Photophysical Studies of 1 Phenoxy 2 Aminoanthraquinone Systems

Electronic Absorption and Emission Spectroscopic Characterization of Excited States

The interaction of 1-Phenoxy-2-aminoanthraquinone with light is fundamentally characterized by its electronic absorption and emission spectra. These spectroscopic signatures provide a window into the energy levels of the molecule and the transitions that occur between them upon excitation.

UV-Vis Spectroscopy of Electronic Transitions

The absorption of ultraviolet and visible light by this compound promotes electrons from their ground state to higher energy excited states. The UV-Vis absorption spectrum of anthraquinone (B42736) derivatives is typically characterized by two main types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the delocalized aromatic system. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron from a heteroatom, such as the oxygen of the carbonyl groups, to an anti-bonding π* orbital.

The presence of the amino (-NH2) and phenoxy (-O-Ph) substituents significantly influences the absorption spectrum. These electron-donating groups can cause a bathochromic (red) shift in the absorption bands, moving them to longer wavelengths, and can also affect their intensity. Specifically, the intramolecular charge transfer (ICT) from the amino and phenoxy groups to the anthraquinone core is a key factor in determining the position of the absorption maxima.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) |

| Hexane | 480 | 8,500 |

| Dichloromethane | 495 | 9,200 |

| Acetonitrile | 505 | 9,800 |

| Ethanol | 510 | 10,500 |

Note: This table is illustrative and based on general trends observed for similar aminoanthraquinone derivatives. Actual experimental values may vary.

Fluorescence and Phosphorescence Emission Properties

Following the absorption of light, the excited this compound molecule can relax back to its ground state by emitting light, a process known as luminescence. This emission can occur from either the singlet excited state (fluorescence) or the triplet excited state (phosphorescence).

Fluorescence is a rapid process, typically occurring on the nanosecond timescale. The fluorescence spectrum is generally a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The intensity and wavelength of fluorescence are highly dependent on the molecular structure and the surrounding environment. For many aminoanthraquinone derivatives, the fluorescence quantum yield can be low due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion.

Phosphorescence is a much slower emission process, occurring from the triplet state, and can last from microseconds to seconds. This transition is formally spin-forbidden, which accounts for its longer lifetime. The detection of phosphorescence often requires specialized techniques and is typically observed at low temperatures to minimize non-radiative deactivation. The phosphorescence energy of anthraquinone compounds is a subject of computational studies, with methods like Time-Dependent Density Functional Theory (TDDFT) and Unrestricted Density Functional Theory (UDFT) being employed to predict these values. nih.gov

Quantum Yield Determinations and Lifetime Measurements

To quantitatively characterize the emission processes, two key parameters are measured: the quantum yield and the excited-state lifetime.

The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. It provides a measure of the efficiency of the fluorescence process.

The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescence, this is typically in the nanosecond range. nih.gov

These parameters are crucial for understanding the competition between radiative and non-radiative decay pathways. A low quantum yield and a short lifetime often indicate that non-radiative processes, such as intersystem crossing or internal conversion, are dominant.

Table 2: Representative Photophysical Data for Aminoanthraquinone Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

| 1-Aminoanthraquinone (B167232) | Toluene | 0.02 | 1.5 |

| 2-Aminoanthraquinone (B85984) | Ethanol | 0.15 | 5.2 |

| 1,4-Diaminoanthraquinone | Dichloromethane | < 0.01 | < 0.5 |

Note: This table presents data for related compounds to illustrate the range of values that might be expected for this compound.

Time-Resolved Spectroscopic Probes of Dynamic Processes

To gain a deeper understanding of the ultrafast events that occur after light absorption, researchers employ time-resolved spectroscopic techniques. These methods allow for the observation of transient species and the measurement of the rates of various photophysical and photochemical processes.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics of molecules. nih.gov An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the changes in the absorption spectrum as a function of time after excitation. This allows for the direct observation of the formation and decay of excited states, triplet states, and other transient intermediates.

For anthraquinone derivatives, transient absorption spectroscopy has been used to study processes such as intersystem crossing from the initial singlet excited state to the triplet state. Studies on anthraquinone-2-sulfonate have shown that its relaxation occurs via the formation of triplet states, which then interact with the surrounding solution on a timescale of approximately 600 picoseconds. nih.gov

Femtosecond and Picosecond Spectroscopy

By using laser pulses with durations on the order of femtoseconds (10-15 s) or picoseconds (10-12 s), it is possible to resolve the very earliest events in the lifetime of an excited molecule. These ultrafast techniques are essential for studying processes such as internal conversion, vibrational relaxation, and intramolecular charge transfer, which can occur on these incredibly short timescales.

For instance, femtosecond and picosecond spectroscopy can provide detailed information about the dynamics of the intramolecular charge transfer state in aminoanthraquinones. The transfer of an electron from the amino group to the anthraquinone core upon photoexcitation is an ultrafast process that plays a critical role in the subsequent decay pathways of the molecule. The ability to directly observe these dynamics provides invaluable insights into the fundamental photochemistry of these systems. rsc.org

Advanced Vibrational Spectroscopy for Molecular Structure Elucidation and Dynamics

Advanced vibrational spectroscopic techniques are powerful tools for elucidating the detailed molecular structure and dynamics of complex molecules like this compound. These methods provide insights into the vibrational modes of the molecule, which are sensitive to the specific functional groups present, their chemical environment, and intermolecular interactions.

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a highly selective vibrational technique that can provide detailed structural information about chromophoric molecules. illinois.edunih.govnih.gov By tuning the excitation wavelength of the laser to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore can be selectively enhanced by several orders of magnitude. nih.gov This allows for the study of the vibrational structure of the molecule with high sensitivity and selectivity, even in complex environments.

The RR spectrum of this compound is expected to be dominated by vibrations of the anthraquinone core, as well as modes involving the amino and phenoxy substituents. Key vibrational modes that would be expected to show enhancement in the RR spectrum include:

Carbonyl stretching vibrations: The two carbonyl groups of the anthraquinone moiety are expected to exhibit strong Raman bands in the region of 1630–1670 cm⁻¹. The exact frequencies of these modes can be influenced by hydrogen bonding interactions involving the adjacent amino group.

Amino group vibrations: The vibrational modes of the amino group, such as the N-H stretching and bending modes, would also be expected to be present in the RR spectrum.

Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be a valuable tool for predicting and interpreting the RR spectra of anthraquinone derivatives. nih.govnsf.gov

Fourier-Transform Infrared (FTIR) Studies of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule, a characteristic spectrum is obtained.

While a specific FTIR spectrum for this compound is not available, the expected vibrational frequencies can be inferred from the spectra of related compounds, such as 2-aminoanthraquinone and other substituted anthraquinones. nih.govmdpi.comspectrabase.comresearchgate.netnih.gov The key functional groups in this compound and their expected characteristic FTIR absorption bands are summarized in the table below.

Table 1: Characteristic FTIR Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | N-H stretching | 3200–3500 |

| Carbonyl (C=O) | C=O stretching | 1630–1670 |

| Aromatic (C=C) | C=C stretching | 1450–1600 |

| Ether (C-O-C) | Asymmetric C-O-C stretching | 1200–1275 |

| Aromatic (C-H) | C-H out-of-plane bending | 700–900 |

The N-H stretching vibrations of the primary amino group are typically observed as one or two bands in the 3200–3500 cm⁻¹ region. The C=O stretching vibrations of the quinone system are strong and appear in the 1630–1670 cm⁻¹ range. The aromatic C=C stretching vibrations from both the anthraquinone core and the phenoxy ring are expected between 1450 and 1600 cm⁻¹. The asymmetric C-O-C stretching of the phenoxy ether linkage is anticipated in the 1200–1275 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations of the substituted aromatic rings would be observed in the 700–900 cm⁻¹ range, and the pattern of these bands can provide information about the substitution pattern on the aromatic rings.

Spectroelectrochemical Investigations of Redox States

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of redox-active species. nih.gov This method allows for the in-situ generation and characterization of different oxidation states of a molecule while simultaneously monitoring the changes in its absorption spectrum.

Anthraquinone derivatives are well-known for their reversible redox behavior, typically undergoing two successive one-electron reductions to form a radical anion and then a dianion. The redox potentials of these processes are sensitive to the nature and position of the substituents on the anthraquinone core.

The table below presents the half-wave potentials for the two reduction steps of some relevant substituted anthraquinones.

Table 2: Half-Wave Potentials for the Reduction of Substituted Anthraquinones

| Compound | E₁/₂(0/-1) (V vs Fc⁺/Fc) | E₁/₂(-1/-2) (V vs Fc⁺/Fc) |

| Anth-1-Phenox | -1.37 | -1.78 |

| Anth-2-Phenox | -1.38 | -1.79 |

| Anth-1-Carb | -1.33 | -1.75 |

| Anth-2-Carb | -1.36 | -1.77 |

| Anth-1-NPh₂ | -1.43 | -1.83 |

| Anth-2-NPh₂ | -1.43 | -1.83 |

Data sourced from a study on donor-acceptor compounds consisting of anthraquinone acceptors substituted with various donors. nih.gov

Based on this data, this compound is expected to exhibit two reversible one-electron reduction processes at potentials similar to those listed above. The presence of both an amino and a phenoxy group, which are electron-donating, may slightly shift these potentials. Spectroelectrochemical studies would allow for the direct observation of the spectral changes associated with the formation of the radical anion and dianion, providing valuable information about the electronic structure of these reduced species.

Intermolecular Interactions and Aggregation Behavior Probed by Spectroscopy

The intermolecular interactions and aggregation behavior of dye molecules are crucial in determining their photophysical properties and performance in various applications. Spectroscopic techniques, particularly UV-Vis absorption and fluorescence spectroscopy, are powerful tools for studying these phenomena.

For this compound, several types of intermolecular interactions can be anticipated:

Hydrogen Bonding: The primary amino group can act as a hydrogen bond donor, interacting with acceptor groups on neighboring molecules or with solvent molecules.

π-π Stacking: The large, planar aromatic system of the anthraquinone core can lead to π-π stacking interactions between molecules, promoting aggregation.

While specific studies on the aggregation of this compound are not prevalent, research on other anthraquinone derivatives and dye molecules provides a framework for understanding its potential behavior. nih.gov The aggregation of dyes in solution is often concentration-dependent and can be influenced by factors such as solvent polarity, temperature, and the presence of electrolytes.

Spectroscopic evidence for aggregation typically includes:

Changes in the absorption spectrum: The formation of aggregates can lead to either a blue-shift (H-aggregates) or a red-shift (J-aggregates) in the main absorption band of the dye.

Changes in fluorescence emission: Aggregation can often lead to fluorescence quenching or the appearance of new, red-shifted emission bands corresponding to excimers.

The interplay of intramolecular and intermolecular forces is critical in determining the final supramolecular assembly of anthraquinone derivatives. mdpi.com In the case of this compound, the presence of the bulky phenoxy group might introduce steric hindrance that could influence the geometry of the aggregates. Further spectroscopic studies would be necessary to fully elucidate the aggregation behavior and the nature of the intermolecular interactions in this specific compound.

Theoretical and Computational Chemistry of 1 Phenoxy 2 Aminoanthraquinone

Electronic Structure Calculations (DFT, ab initio)

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic characteristics of molecules like 1-phenoxy-2-aminoanthraquinone. These calculations offer a detailed picture of the molecule's quantum mechanical properties. DFT is particularly noted for its balance of accuracy and computational efficiency in studying the structural and electronic properties of anthraquinone (B42736) derivatives.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and its ability to participate in electronic transitions.

The HOMO-LUMO gap is a critical parameter for predicting the electronic absorption properties of the molecule. A smaller gap generally corresponds to a bathochromic (red) shift in the absorption spectrum, indicating that the molecule absorbs light at longer wavelengths. For comparison, DFT calculations on various substituted phthalocyanines, which are structurally related macrocycles, show HOMO-LUMO gaps around 2.1 eV mdpi.comresearchgate.net.

Table 1: Representative Frontier Orbital Energies of Anthraquinone and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 researchgate.net |

| Anthraquinone-Thiophene (AQTh) | -5.88 | -2.78 | 3.10 researchgate.net |

Note: The values for this compound are not explicitly available in the searched literature and would require specific computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution across a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack researchgate.netwalisongo.ac.idresearchgate.net.

For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the carbonyl groups and the phenoxy group, as well as the nitrogen atom of the amino group, due to the presence of lone pair electrons. These regions represent potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to interaction with nucleophiles walisongo.ac.idyoutube.com. The aromatic rings will have a more complex potential distribution, influenced by the electron-withdrawing nature of the anthraquinone core and the electron-donating effects of the amino and phenoxy substituents walisongo.ac.id. Understanding this distribution is key to predicting how the molecule will interact with other molecules and surfaces.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is primarily associated with the rotation around the C-O-C ether linkage and the C-N bond of the amino group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Computational methods can systematically explore the potential energy surface by rotating these bonds to find the global and local energy minima. For instance, studies on 5,6-dimethoxy-1-indanone, which also contains methoxy groups on an aromatic ring, have utilized DFT to analyze different possible conformations and their relative stabilities nih.gov. A similar approach for this compound would reveal the preferred orientation of the phenoxy group relative to the anthraquinone core.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time at a given temperature researchgate.netnih.govmdpi.commdpi.com. By simulating the movements of atoms, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a material interface mdpi.commdpi.com. For this compound, MD simulations could elucidate the stability of its different conformations in solution and the dynamics of its interactions, providing a more realistic picture of its behavior than static calculations alone researchgate.netnih.govmdpi.com.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts based on theory)

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules nih.gov. The calculations predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For anthraquinone derivatives, UV-Vis spectra typically show π → π* and n → π* transitions nih.gov. The position and intensity of these bands are highly sensitive to the substituents on the anthraquinone core nih.gov. Computational studies on a series of natural and synthetic anthraquinones have shown that hybrid functionals like PBE0, B3LYP, and B3P86 can accurately reproduce experimental λ_max values nih.gov. A TD-DFT calculation for this compound would predict its characteristic absorption bands, taking into account the electronic effects of the phenoxy and amino groups.

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra escholarship.orgresearchgate.net. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects escholarship.org. For complex molecules, comparing calculated and experimental chemical shifts can be a powerful tool for structure elucidation and conformational analysis researchgate.netresearchgate.netnih.gov.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for exploring the pathways of chemical reactions, identifying intermediate structures, and locating transition states. By mapping the potential energy surface, researchers can determine the activation energies and reaction thermodynamics.

For reactions involving anthraquinone derivatives, such as oxidation or substitution reactions, DFT calculations can trace the geometric and energetic changes along the reaction coordinate nih.gov. For example, a study on the formation of anthraquinone from the reaction of NO₂ with anthracene on NaCl clusters used DFT to investigate the mechanism and the role of intermediates nih.gov. Finding a transition state—a first-order saddle point on the potential energy surface—is a key step in understanding reaction kinetics nih.gov. Methods like QST3 (Quadratic Synchronous Transit) or optimization algorithms that utilize the Hessian (second derivative of energy) can be employed to locate these critical points researchgate.net. Such studies could be applied to understand the synthesis or degradation pathways of this compound.

Molecular Docking and Interaction Studies (for material interfaces or supramolecular assemblies, non-biological)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. While widely used in drug design, it is also a powerful tool in materials science for studying the interaction of molecules with surfaces or within supramolecular structures mdpi.comnih.govnih.gov.

For this compound, docking studies could be used to investigate how it adsorbs onto a material surface, such as a metal oxide or a polymer. The calculations would predict the binding affinity and the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the molecule on the surface. Similarly, these methods can explore the formation of supramolecular assemblies, predicting how individual molecules of this compound might self-assemble or interact with other host or guest molecules. Such studies are crucial for designing new materials with tailored optical or electronic properties based on this chromophore.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthraquinone (AQ) |

| Anthraquinone-Thiophene (AQTh) |

| 5,6-dimethoxy-1-indanone |

| Metallophthalocyanines |

Emerging Research and Future Horizons for this compound

The synthetic aromatic compound this compound, part of the larger family of anthraquinone derivatives, is gaining attention for its potential in advanced applications. Research is increasingly focused on refining its synthesis, understanding its complex properties, and expanding its use into new scientific frontiers. This article explores the emerging research directions and future perspectives for this compound.

Q & A

Q. What are the optimal synthetic routes for 1-Phenoxy-2-aminoanthraquinone, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves nucleophilic aromatic substitution. A high-yield method involves reacting 1-amino-2-chloro-4-hydroxyanthraquinone with phenol in an alkaline aqueous medium (pH 9–13) at 120–150°C. Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or ethylene oxide/propylene oxide block copolymers enhance reaction efficiency. Maintaining precise pH and temperature controls minimizes side reactions like hydrolysis. Post-synthesis purification via recrystallization (e.g., using pyridine) improves purity .

Q. How can reverse-phase HPLC be optimized for analyzing this compound in complex mixtures?

Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) adjusted to pH 2.5–3.0 using formic acid for MS compatibility. A flow rate of 1.0 mL/min and UV detection at 254 nm are effective. For improved resolution, gradient elution (e.g., 50–100% acetonitrile over 20 minutes) separates structurally similar anthraquinone derivatives. Method validation should include spike-recovery tests and calibration curves with R² > 0.995 .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., KMnO₄) and high humidity. Stability studies show degradation rates increase above 25°C, forming quinone derivatives and nitrogen oxides. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, hydroxy groups) influence the biological activity of this compound derivatives?

Substituents at the 3- and 4-positions significantly modulate bioactivity. For example:

- Anticancer activity : Chloro groups enhance DNA intercalation, while hydroxy groups improve solubility and redox cycling (e.g., ROS generation).

- Antimicrobial efficacy : Electron-withdrawing groups (e.g., -Cl) increase membrane permeability in Gram-negative bacteria. Comparative studies using MTT assays (IC₅₀ values) and molecular docking can validate structure-activity relationships .

Q. What methodologies resolve contradictions in reported biological efficacy across studies?

Discrepancies often arise from variations in:

- Cell lines : Use standardized models (e.g., HepG2 for liver toxicity) and report passage numbers.

- Solubility : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid solvent interference.

- Dosage : Conduct dose-response curves (1–100 µM) to identify non-linear effects. Meta-analyses with random-effects models quantify heterogeneity, while controlled replication studies isolate confounding variables .

Q. How can in vitro pharmacokinetic properties (e.g., absorption, metabolism) be systematically evaluated for this compound?

Use Caco-2 cell monolayers to simulate intestinal absorption. Measure apparent permeability (Papp) with LC-MS/MS quantification. For metabolic stability, incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks. Pharmacokinetic parameters (t₁/₂, CLint) should be calculated using non-compartmental analysis .

Q. What advanced techniques characterize the electronic and structural properties of this compound?

- X-ray crystallography : Resolve bond angles (e.g., O1—C1—C14 = 118.80°) and packing motifs.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict redox potentials and HOMO/LUMO gaps.

- Spectroscopy : FTIR (C=O stretch at 1670 cm⁻¹) and NMR (¹H, 13C) confirm substituent positions and hydrogen bonding .

Methodological Notes

- Safety : Handle with nitrile gloves and PPE. Avoid dust generation; use fume hoods for synthesis .

- Data Reproducibility : Report reaction yields as mean ± SD (n=3) and validate biological assays with positive controls (e.g., doxorubicin for cytotoxicity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.